molecular formula C5H4BrN3O2 B8745855 5-Bromo-6-nitro-pyridin-2-ylamine

5-Bromo-6-nitro-pyridin-2-ylamine

Cat. No. B8745855
M. Wt: 218.01 g/mol
InChI Key: LZAGKOUCASAJII-UHFFFAOYSA-N
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Description

5-Bromo-6-nitro-pyridin-2-ylamine is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-nitro-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-nitro-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-6-nitro-pyridin-2-ylamine

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

IUPAC Name

5-bromo-6-nitropyridin-2-amine

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,(H2,7,8)

InChI Key

LZAGKOUCASAJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-nitro-pyridin-2-ylamine (1.0 g, 7.18 mmol) in CH3CN (100 mL), protected from light and under nitrogen atmosphere, N-bromosuccinamide (636 mg, 3.59 mmol) was added at 0° C. After 1 hour, another portion of N-bromosuccinamide (636 mg, 3.59 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirring was continued overnight. The reaction mixture was then quenched by the addition of saturated aqueous Na2S2O3 and extracted with ethyl acetate (3×30 mL). The combined organic extracts were washed with water, brine, dried over MgSO4 (anhydrous) and concentrated in vacuo. The crude product was purified by Biotage using 10% ethyl acetate in hexane to afford 1.2 g of 5-bromo-6-nitro-pyridin-2-ylamine (10).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
636 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-nitro-pyridin-2-ylamine (9) (5.1 g, 18.4 mmol) in MeCN (125 mL) under nitrogen atmosphere, N-bromosuccinimide (3.43 g, 19.3 mmol) was added at 0° C. After 1 hour, another portion of N-bromosuccinimide (3.57 g, 20.1 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirring was continued overnight. The product was precipitated by addition of water (125 mL). The slurry was cooled to 0° C. and precipitated product was isolated by filtration, washed with premixed MeCN:water (1:1) and dried under vacuum at 40° C. to afford 3.8 g of 5-bromo-6-nitro-pyridin-2-ylamine (2).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two

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